molecular formula C8H12N2O3 B11910460 Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Cat. No.: B11910460
M. Wt: 184.19 g/mol
InChI Key: OMOSGPZSZJCWHI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate can be synthesized through a multicomponent reaction involving ethyl acetoacetate, piperazine, and an appropriate aldehyde. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as molecular iodine or sulfamic acid . The reaction involves the formation of an enaminone intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets. The enaminone moiety in the compound can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .

Comparison with Similar Compounds

    Methyl 2-(3-oxopiperazin-2-ylidene)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetate: Contains a quinoxaline ring fused to the piperazine moiety.

    Ethyl 2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate: Features a benzoxazine ring fused to the piperazine moiety.

Uniqueness: this compound is unique due to its specific enaminone structure, which allows for versatile chemical reactivity and potential biological activity. Its ability to form stable intermediates and participate in various reactions makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(3-oxopiperazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h5,9H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOSGPZSZJCWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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